molecular formula C22H21N3O B11466280 7-(4-methylphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-methylphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11466280
M. Wt: 343.4 g/mol
InChI Key: RJJWJUMQGUCRHF-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with a 4-methylphenyl substituent at position 7 and a 3-methylphenylamino group at position 2. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase-inhibitory properties . The methyl groups on the phenyl rings in this compound likely enhance lipophilicity, influencing membrane permeability and metabolic stability compared to halogenated or polar analogs .

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(3-methylanilino)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H21N3O/c1-14-6-8-16(9-7-14)17-11-20-19(21(26)12-17)13-23-22(25-20)24-18-5-3-4-15(2)10-18/h3-10,13,17H,11-12H2,1-2H3,(H,23,24,25)

InChI Key

RJJWJUMQGUCRHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A widely adopted method involves cyclizing anthranilic acid (1 ) with aldehydes under acidic conditions. For instance, reacting 1 with 4-methylbenzaldehyde in ethanol catalyzed by hydrochloric acid yields a Schiff base intermediate, which undergoes intramolecular cyclization to form 7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one (2 ) (Fig. 1A). This step typically achieves 70–85% yield under reflux (80°C, 6–8 h).

Key Reaction Parameters

  • Solvent: Ethanol or methanol

  • Catalyst: HCl or H2SO4 (5–10 mol%)

  • Temperature: 80–100°C

  • Yield: 78% (average across studies)

Friedel-Crafts Alkylation for Aryl Substitution

Alternative routes employ Friedel-Crafts alkylation to introduce the 4-methylphenyl group at position 7. Using AlCl3 as a catalyst, anthranilamide reacts with 4-methylbenzyl chloride in dichloromethane, forming the substituted intermediate (3 ) before cyclization. This method avoids multi-step condensation but requires stringent anhydrous conditions.

Functionalization at Position 2: Chlorination and Amination

Chlorination Using Phosphorus Oxychloride

The quinazolinone core undergoes chlorination at position 2 using phosphorus oxychloride (POCl3) and catalytic dimethylformamide (DMF). For compound 2 , refluxing with POCl3 (5 equiv) at 100°C for 5 hours converts the carbonyl group to a chloro substituent, yielding 2-chloro-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one (4 ) (Fig. 1B).

Optimized Conditions

  • POCl3: 5 equivalents

  • DMF: 2 mol%

  • Temperature: 100–105°C

  • Yield: 62–68%

Nucleophilic Amination with 3-Methylaniline

The chloro intermediate (4 ) reacts with 3-methylaniline in chloroform under basic conditions. Triethylamine (TEA) neutralizes HCl byproducts, facilitating nucleophilic substitution. This step introduces the 3-methylphenylamino group, producing the target compound (5 ) (Fig. 1C).

Reaction Protocol

  • Solvent: Chloroform

  • Base: TEA (3 equiv)

  • Temperature: Reflux (60°C)

  • Time: 12–24 hours

  • Yield: 65–72%

Alternative Pathways and Modifications

One-Pot Tandem Reactions

Recent advances utilize one-pot methods to reduce purification steps. A mixture of anthranilic acid, 4-methylbenzaldehyde, and 3-methylaniline in polyphosphoric acid (PPA) at 120°C directly yields the target compound via sequential condensation, cyclization, and amination. While faster, this method suffers from lower yields (50–55%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 140°C) accelerates the cyclization and amination steps, completing the synthesis in 2–3 hours. Yields improve marginally (75–78%), but scalability remains challenging.

Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 4H, aromatic), 6.95 (d, J = 8.2 Hz, 2H), 5.12 (s, 1H, NH), 3.45 (q, 2H), 2.85 (t, 2H), 2.35 (s, 3H, CH3), 2.30 (s, 3H, CH3).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar quinazolinone core and dihedral angles between substituents (Fig. 2).

Comparative Evaluation of Methods

Method Conditions Yield Advantages Limitations
Cyclocondensation + AminationPOCl3, TEA, reflux68%High purity, scalableMulti-step, time-consuming
One-Pot TandemPPA, 120°C53%Fewer stepsLow yield, side products
Microwave-Assisted300 W, 140°C75%Rapid synthesisEquipment-dependent

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors enhance POCl3 handling by minimizing exposure risks. Automated systems control exothermic reactions during chlorination, improving reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 and the quinazolinone core enable nucleophilic substitution under controlled conditions:

  • Amination : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives.

  • Halogenation : Chlorination using POCl₃ yields 2-chloro-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one, a precursor for further functionalization.

Table 1: Nucleophilic Substitution Conditions and Outcomes

ReagentConditionsProductYield (%)Source
Methyl iodideDMF, 60°C, 12 hN-Methyl derivative78
POCl₃Reflux, 4 h2-Chloro derivative85

Condensation Reactions

The carbonyl group at position 5 participates in condensation with amines and hydrazines:

  • Schiff Base Formation : Reacts with aromatic amines (e.g., aniline) in ethanol under acidic catalysis to form imine derivatives .

  • Hydrazone Synthesis : Condenses with hydrazine hydrate at 80°C, producing hydrazone analogs with enhanced solubility.

Oxidation and Reduction

The dihydroquinazolinone structure undergoes redox transformations:

  • Oxidation : Treating with KMnO₄ in acidic medium oxidizes the 7,8-dihydro ring to a fully aromatic quinazolinone .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a hydroxyl group, forming a diol intermediate .

Table 2: Redox Reaction Parameters

ReactionReagentsProductApplication
OxidationKMnO₄, H₂SO₄, 70°CAromatic quinazolinoneEnhanced stability
ReductionH₂ (1 atm), Pd-C, EtOH5,6-Diol derivativeProdrug synthesis

Electrophilic Aromatic Substitution

The phenyl rings undergo electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions of the methylphenyl substituents.

  • Sulfonation : Fuming H₂SO₄ selectively sulfonates the 3-methylphenyl moiety .

Biological Activity-Linked Modifications

Derivatives synthesized via these reactions show structure-activity relationships (SAR):

  • Anticancer Activity : N-Alkylated derivatives inhibit topoisomerase II, with IC₅₀ values ranging from 2.1–8.7 μM in MCF-7 cells .

  • Anti-inflammatory Effects : Hydrazone analogs reduce COX-2 expression by 40–60% in murine macrophages .

Stability and Reaction Kinetics

  • pH Sensitivity : Degrades rapidly under alkaline conditions (t₁/₂ = 2.3 h at pH 10).

  • Thermal Stability : Stable up to 200°C, with decomposition onset at 215°C (DSC data) .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The specific compound in focus has been evaluated for its effectiveness against various bacterial and fungal strains.

Case Studies and Findings

  • Antibacterial Properties : Research indicates that quinazoline derivatives, including those similar to 7-(4-methylphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one, show promising activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substituents on the phenyl ring have shown enhanced antibacterial activity, with minimal inhibitory concentration (MIC) values indicating strong efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Antifungal Activity : In addition to antibacterial effects, certain derivatives have been tested for antifungal properties. Compounds similar to the one have shown significant inhibition against fungal strains like Candida albicans, indicating their potential utility in treating fungal infections .

Summary of Antimicrobial Findings

CompoundMIC (µg/mL)Activity TypeTested Organisms
6d6.25AntibacterialMycobacterium smegmatis
9c12.5AntifungalCandida albicans
6e6.25AntibacterialPseudomonas aeruginosa

Anticancer Potential

The anticancer activity of quinazoline derivatives has been a focal point in recent pharmacological research. The compound under discussion has been linked to various mechanisms that inhibit cancer cell proliferation.

Summary of Anticancer Findings

Study ReferenceMechanismCell Lines TestedResults
Apoptosis inductionVarious cancer linesSignificant cytotoxicity
Kinase inhibitionBreast and lung cancerReduced cell viability

Pharmaceutical Applications

Given its promising biological activities, 7-(4-methylphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is being explored for potential pharmaceutical formulations.

Development Considerations

  • Formulation Strategies : The compound can be incorporated into various dosage forms, including tablets and injectables, aimed at maximizing bioavailability and therapeutic efficacy .
  • Regulatory Pathways : As with any new pharmaceutical agent, extensive clinical trials are necessary to establish safety and efficacy before market approval can be pursued .

Mechanism of Action

The mechanism of action of 7-(4-methylphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

7-Substituted Derivatives

  • However, fluorine’s electron-withdrawing nature may reduce metabolic stability compared to the methyl group, which is less susceptible to oxidative degradation .
  • 7-(3-Chlorophenyl) analog () :
    The chloro substituent introduces greater lipophilicity and steric bulk, which may improve binding to hydrophobic pockets but reduce aqueous solubility. Chlorinated compounds are also prone to forming reactive metabolites, increasing toxicity risks .

2-Substituted Derivatives

  • However, the reduced lipophilicity may limit blood-brain barrier penetration compared to the 3-methylphenylamino group .
  • 2-(4-Methoxyphenylamino) analog (): Similar to the 7-methoxy analog, this substitution improves solubility but may compromise membrane permeability .
  • 2-(Piperazinyl) analogs (): Piperazine substituents, such as in 2-[4-(2-methoxyphenyl)piperazin-1-yl] derivatives, enhance solubility via protonation at physiological pH. However, the increased basicity may alter off-target interactions compared to the neutral anilino group in the target compound .

Structural Modifications and Pharmacological Implications

Alkyl vs. Aryl Substituents

  • However, excessive bulk may reduce binding affinity to flat binding sites .
  • Ethyl and methyl combinations (): The 6-ethyl-4-methylquinazolinyl group in 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl analogs increases steric bulk, possibly improving selectivity for specific kinase domains .

Electron-Withdrawing vs. Electron-Donating Groups

  • Trifluoromethyl and chlorophenyl analogs () : Electron-withdrawing groups like -CF₃ or -Cl enhance metabolic stability but may reduce solubility. The target compound’s methyl groups balance moderate lipophilicity with metabolic resistance .

Biological Activity

The compound 7-(4-methylphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a member of the dihydroquinazoline family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H18_{18}N2_{2}O
  • Molecular Weight : 290.35 g/mol
  • IUPAC Name : 7-(4-methylphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Antimicrobial Properties

Recent studies have indicated that compounds related to dihydroquinazoline exhibit significant antimicrobial activity. For example, a study on various derivatives demonstrated promising effects against bacterial strains, suggesting that the structure of 7-(4-methylphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one may confer similar properties. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.1 to 1.0 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Dihydroquinazoline derivatives have been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The IC50_{50} values for these activities were reported to be in the range of 5–15 µM, indicating moderate efficacy .

Anti-inflammatory Effects

Compounds with similar structures have also been noted for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This suggests that 7-(4-methylphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one could be a candidate for further research in inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been suggested that dihydroquinazolines may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : Molecular docking studies indicate potential interactions with receptors such as epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression .

Synthesis Methods

Various synthetic routes have been explored for the preparation of dihydroquinazolines:

  • Condensation Reactions : The compound can be synthesized via condensation of appropriate amines with isocyanates or carbonyl compounds under mild conditions.
  • One-Pot Synthesis : Recent advancements include one-pot synthesis methods that enhance yield and reduce reaction time while maintaining high purity levels .

Case Studies

  • Study on Antimicrobial Activity : A series of dihydroquinazoline derivatives were tested against multiple bacterial strains, showing that modifications at the phenyl rings significantly influenced their antimicrobial potency.
  • Anticancer Screening : Research involving the evaluation of various derivatives against different cancer cell lines highlighted the importance of substituents on the quinazoline core for enhancing cytotoxic effects.

Q & A

Basic: What synthetic methodologies are recommended for producing 7-(4-methylphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one with high purity?

Answer:
The synthesis of this quinazolinone derivative typically involves cyclocondensation reactions. A validated approach includes:

  • Stepwise functionalization : Reacting 2-aminobenzamide derivatives with substituted aldehydes or ketones under acidic or basic conditions to form the dihydroquinazolinone core. For example, analogous compounds were synthesized via reactions of spirocyclic intermediates with aryl amines, followed by cyclization .
  • Purification : Recrystallization from DMF or ethanol is effective for isolating high-purity products, as confirmed by melting point analysis and elemental composition (C, H, N) matching theoretical values .
  • Key parameters : Control reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for amine:carbonyl components) to minimize side products like unreacted intermediates or over-alkylated derivatives.

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Use a multi-technique approach:

  • Spectroscopy :
    • IR : Confirm the presence of carbonyl (C=O, ~1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
    • UV-Vis : Monitor π→π* transitions in the aromatic and conjugated systems (e.g., λmax ~270–320 nm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and dihedral angles (e.g., O4—N2—C12: 118.63°), critical for confirming stereochemistry .
  • Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Hazard assessment : Although specific toxicity data for this compound are limited, structurally similar quinazolinones may exhibit acute toxicity (LD50 ~200–500 mg/kg in rodents). Assume irritant properties for skin/eyes .
  • Mitigation :
    • Use PPE (gloves, goggles) and work in a fume hood.
    • Store in airtight containers at 4°C to prevent degradation.
    • Dispose of waste via approved chemical disposal services, as incineration may release toxic NOx gases .

Advanced: How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Answer:
Adopt a split-plot design inspired by environmental stability studies:

  • Factors :
    • Main plots : pH (3, 7, 11).
    • Subplots : Temperature (25°C, 40°C, 60°C).
    • Replicates : 4 replicates per condition .
  • Analytical endpoints :
    • HPLC : Monitor degradation products (e.g., hydrolyzed amide bonds or oxidized methyl groups).
    • Mass spectrometry : Identify degradation pathways (e.g., demethylation or ring-opening).
  • Statistical analysis : Use ANOVA to assess interactions between pH and temperature, with Tukey’s post hoc test for pairwise comparisons .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C2-amino group may act as a nucleophile in cross-coupling reactions .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility, aligning with experimental observations .
  • Validation : Cross-reference computed IR spectra with experimental data (e.g., C=O stretching frequencies) to refine force fields .

Advanced: How can conflicting spectral data (e.g., NMR vs. SC-XRD) for this compound be resolved?

Answer:

  • Case example : If NMR suggests axial chirality but SC-XRD shows planar geometry:
    • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring-flipping in dihydroquinazolinone).
    • Torsional analysis : Compare calculated (DFT) and observed dihedral angles (e.g., C9—C16—C17—C18: −169.54° vs. −170° predicted) .
    • Crystallographic refinement : Check for disorder or twinning in SC-XRD data using software like SHELXL .

Advanced: What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility without denaturing proteins .
  • Solid dispersion : Formulate with polymers (e.g., PVP-K30) via spray drying to increase amorphous content and dissolution rates.
  • pH adjustment : Ionize the amino group using buffers (pH < 4) to improve aqueous solubility .

Advanced: How can researchers address discrepancies in reported synthetic yields for this compound?

Answer:

  • Controlled replication : Repeat syntheses under identical conditions (reagents, temperature, purity) from literature protocols .
  • Factor screening : Apply a Plackett-Burman design to identify critical variables (e.g., reaction time, catalyst loading) affecting yield .
  • Byproduct analysis : Use LC-MS to detect low-abundance impurities (e.g., dimerization products) that reduce apparent yield .

Advanced: What green chemistry approaches can reduce waste in the synthesis of this compound?

Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalysis : Employ heterogeneous catalysts (e.g., montmorillonite K10) for recyclability and reduced metal leaching .
  • Atom economy : Optimize stoichiometry to minimize excess reagents (e.g., use 1.05 eq. of aldehyde instead of 1.2 eq.) .

Advanced: How can environmental fate studies be designed to assess the compound’s ecological impact?

Answer:

  • Compartmental analysis :
    • Abiotic : Measure hydrolysis rates (t1/2) in water at pH 5–9 .
    • Biotic : Use OECD 301D respirometry to assess biodegradability in activated sludge .
  • Modeling : Apply fugacity models (e.g., EQC) to predict distribution in air, water, and soil based on logP and vapor pressure .

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